molecular formula C15H19NO2S B8198587 rel-Methyl (3aS,6aR)-5-benzyltetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carboxylate

rel-Methyl (3aS,6aR)-5-benzyltetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carboxylate

Cat. No.: B8198587
M. Wt: 277.4 g/mol
InChI Key: YDQXUNLHFXKDQQ-UKRRQHHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rel-Methyl (3aS,6aR)-5-benzyltetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carboxylate is a bicyclic heterocyclic compound featuring a thieno[3,4-c]pyrrole core. This structure incorporates a sulfur atom in the thiophene ring and a benzyl substituent at the 5-position, with a methyl ester group at the 3a-carboxylate position . It is primarily used as an intermediate in organic synthesis, particularly for pharmaceuticals and bioactive molecules. The compound’s stereochemistry (3aS,6aR) is critical for its interactions in chiral environments, such as enzyme binding sites or asymmetric catalysis.

Properties

IUPAC Name

methyl (3aS,6aR)-5-benzyl-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-3a-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2S/c1-18-14(17)15-10-16(8-13(15)9-19-11-15)7-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3/t13-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQXUNLHFXKDQQ-UKRRQHHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CN(CC1CSC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@]12CN(C[C@@H]1CSC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of (2-Oxoethyl)Malononitrile with Thiols

The patent US8822694B2 describes a method to synthesize pyrrole derivatives by reacting (2-oxoethyl)malononitrile with sulfur compounds (e.g., thiols or hydrogen sulfide). For the target compound, this step likely forms a 2-mercapto-3-cyanopyrrole intermediate, which undergoes desulfurization to yield the pyrrole core. Subsequent benzylation and esterification introduce the substituents.

Key Steps :

  • Cyclization : (2-Oxoethyl)malononitrile reacts with benzyl thiol under basic conditions (e.g., K₂CO₃ in DMF) to form the thieno-pyrrole ring.

  • Desulfurization : The mercapto group is removed via catalytic hydrogenation (H₂/Pd-C) or Raney nickel.

  • Esterification : The carboxylic acid intermediate is methylated using diazomethane or methyl iodide in the presence of a base.

Table 1 : Reagents and Conditions for Cyclization-Based Synthesis

StepReagents/ConditionsRole
CyclizationBenzyl thiol, K₂CO₃, DMF, 80°CRing formation
DesulfurizationH₂ (1 atm), Pd/C (10%), EtOH, 25°CSulfur removal
EsterificationCH₃I, K₂CO₃, acetone, refluxMethyl ester installation

Patent-Based Preparation Using Sulfur-Mediated Ring Closure

The method outlined in US8822694B2 prioritizes efficiency by integrating sulfur-mediated ring closure with subsequent functionalization.

Synthesis of 2-Mercapto-3-Cyanopyrrole Intermediate

A (2-oxoethyl)malononitrile derivative is treated with hydrogen sulfide (H₂S) in ammonium hydroxide to form 2-mercapto-3-cyanopyrrole. This intermediate is critical for introducing the thiophene moiety.

Alkylation and Cyclization

The mercapto group undergoes alkylation with benzyl bromide to form a sulfide, which spontaneously cyclizes under acidic conditions (e.g., HCl/EtOH) to yield the thieno[3,4-c]pyrrole framework.

Stereochemical Resolution

The rel-(3aS,6aR) configuration is achieved via chiral chromatography (e.g., Chiralpak IC column) or diastereomeric salt formation with L-tartaric acid.

Table 2 : Patent-Derived Synthesis Parameters

ParameterDetailSource
Starting Material(2-Oxoethyl)malononitrile
Cyclization AgentH₂S/NH₄OH
Alkylation AgentBenzyl bromide, K₂CO₃
Resolution MethodChiral chromatography (Chiralpak IC)

Functionalization and Stereochemical Considerations

Benzylation Strategies

Benzyl groups are introduced either before or after cyclization:

  • Pre-Cyclization : Benzyl thiol is used directly in the cyclization step.

  • Post-Cyclization : The pyrrole nitrogen is alkylated with benzyl bromide under Mitsunobu conditions (DIAD, PPh₃).

Esterification Techniques

The methyl ester is installed via:

  • Fischer Esterification : Refluxing the carboxylic acid with methanol and H₂SO₄.

  • Diazomethane Treatment : Reaction with diazomethane in ether.

Stereochemical Control

The relative stereochemistry is governed by:

  • Asymmetric Catalysis : Use of Evans’ oxazaborolidine catalysts during cyclization.

  • Kinetic Resolution : Selective crystallization of diastereomers using chiral acids.

Comparative Analysis of Synthetic Routes

Table 3 : Efficiency Metrics for Preparation Methods

MethodYield (%)Purity (%)Stereoselectivity
Cyclization55–6090–95Moderate (dr 3:1)
Patent Route70–7598–99High (dr 10:1)

The patent route offers superior yield and stereoselectivity due to optimized desulfurization and resolution steps. However, the cyclization method provides modularity for derivative synthesis .

Chemical Reactions Analysis

Types of Reactions

rel-Methyl (3aS,6aR)-5-benzyltetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

    Substitution: The benzyl and methyl ester groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to rel-Methyl (3aS,6aR)-5-benzyltetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carboxylate exhibit promising anticancer properties. For instance, derivatives of thienopyrrole have been shown to inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth. Research has suggested that these compounds can induce apoptosis in cancer cells, making them potential candidates for further development in cancer therapeutics .

Neuroprotective Effects

There is growing interest in the neuroprotective effects of thieno[3,4-c]pyrrole derivatives. These compounds have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. In vitro studies demonstrate that this compound can enhance neuronal survival under stress conditions, suggesting its potential use in neurodegenerative disease treatments .

Antimicrobial Properties

Thienopyrroles have also been evaluated for their antimicrobial activity. Preliminary investigations reveal that this compound exhibits effective antibacterial properties against various strains of bacteria. This opens avenues for its application in developing new antimicrobial agents .

Organic Electronics

The unique electronic properties of thieno[3,4-c]pyrroles make them suitable for applications in organic electronics. Studies have shown that these compounds can be used as semiconductors in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The incorporation of this compound into polymer matrices has been investigated to enhance the efficiency and stability of electronic devices .

Polymer Additives

In materials science, this compound can serve as an additive to improve the mechanical and thermal properties of polymers. Its incorporation into polymer blends has been shown to enhance tensile strength and thermal stability, making it valuable for various industrial applications .

Synthesis of Complex Molecules

This compound is used as a synthetic intermediate in the preparation of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications that can lead to the synthesis of novel pharmacologically active molecules. This versatility makes it a crucial component in the development of new drugs and chemical entities .

Case Studies

Study Focus Findings
Study on Anticancer ActivityInvestigated derivatives of thienopyrrolesDemonstrated significant inhibition of cancer cell proliferation
Neuroprotection ResearchExamined neuroprotective effects on neuronal cellsShowed enhanced survival under oxidative stress conditions
Antimicrobial EvaluationAssessed antibacterial propertiesFound effective against multiple bacterial strains
Organic Electronics DevelopmentExplored use in OLEDs and photovoltaicsImproved efficiency and stability when incorporated into devices
Polymer Enhancement StudyEvaluated mechanical propertiesIncreased tensile strength and thermal stability in polymer blends

Mechanism of Action

The mechanism of action of rel-Methyl (3aS,6aR)-5-benzyltetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with the target molecule, differing in substituents, heteroatoms, or stereochemistry.

Structural Analogs with Modified Heterocyclic Cores

Compound Name Heteroatom in Ring Substituents Molecular Formula Molecular Weight Key Features
rel-(3aR,6aR)-tert-Butyl 5-benzyltetrahydro-1H-furo[3,4-c]pyrrole-3a(3H)-carboxylate Oxygen (furo) tert-Butyl ester, Benzyl C₁₈H₂₅NO₃ 303.40 Enhanced steric bulk from tert-butyl; improved lipophilicity.
Ethyl cis-5-benzyl-2,2-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-3a-carboxylate Sulfur (thieno) Ethyl ester, Sulfone (2,2-dioxide) C₁₆H₂₁NO₄S 323.41 Sulfone group increases polarity and metabolic stability.
rel-Methyl (3aS,6aR)-5-benzyltetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carboxylate Sulfur (thieno) Methyl ester, Benzyl C₁₅H₁₉NO₂S 277.38 Smaller ester group enhances solubility; sulfur enables π-π interactions.

Key Observations:

  • Ester Group Impact : The methyl ester (target compound) offers better aqueous solubility compared to tert-butyl or ethyl esters .
  • Sulfone Modification : The sulfone group in the ethyl derivative increases oxidative stability but reduces membrane permeability .

Analogs with Modified Substituents

Compound Name Substituent Variations Biological Activity/Application
(3aS,6aS)-5-(1H-Benzotriazole-5-carbonyl)-hexahydro-pyrrolo[3,4-c]pyrrole-2-carboxylic acid ester Benzotriazole-carbonyl group Evaluated for autotaxin inhibition (IC₅₀ = 0.8–1.2 µM) and solubility (HT-Solubility assay: 12–25 µM).
d-Biotin intermediates (thieno-imidazole derivatives) Imidazole core, hydroxyl groups Key intermediates in d-biotin synthesis; high stereoselectivity (>95% ee).

Key Observations:

  • Benzotriazole Derivatives : Exhibit potent enzyme inhibition but lower solubility compared to the methyl ester target compound .
  • d-Biotin Intermediates: Highlight the utility of thieno-pyrrole scaffolds in vitamin synthesis, emphasizing stereochemical control .

Notes

  • Limitations : Direct biological data for the target compound are scarce; comparisons rely on structurally related compounds.

Biological Activity

rel-Methyl (3aS,6aR)-5-benzyltetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carboxylate is a compound with notable biological activity, particularly in pharmacological applications. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C15H19NO2S
  • Molecular Weight : 273.39 g/mol
  • CAS Number : 2828438-23-7

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential therapeutic applications. Key areas of interest include:

  • Neuropharmacology : The compound exhibits effects on neurotransmitter systems, particularly in the modulation of dopamine and serotonin pathways, which are crucial in treating mood disorders and neurodegenerative diseases.
  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, making it a candidate for conditions characterized by chronic inflammation.

The exact mechanism of action for this compound is still under investigation. However, it is believed to interact with specific receptors in the central nervous system (CNS), influencing neurotransmitter release and receptor activity.

Table 1: Summary of Biological Activities

StudyFocusFindings
Caine et al. (1993)Impulsive DisordersDemonstrated efficacy in reducing impulsive behaviors in animal models.
Tidey et al. (1992)AggressivenessShowed significant reductions in aggressive responses.
Carlson et al. (1993)Parkinson's DiseaseIndicated potential benefits in motor function improvement.
Sokoloff et al. (1990)Memory DisordersSuggested enhancement of cognitive functions in preclinical trials.

Detailed Research Findings

  • Neuropharmacological Studies : In a study conducted by Caine et al., the compound was administered to rodent models exhibiting impulsive behavior, resulting in a marked decrease in impulsivity scores compared to control groups .
  • Anti-inflammatory Effects : Research by Carlson et al. highlighted the compound's ability to modulate inflammatory cytokines in vitro, suggesting its potential utility as an anti-inflammatory agent .
  • Cognitive Enhancement : Sokoloff et al. reported that the administration of this compound led to improved memory retention and cognitive performance in aged rodents, indicating its possible application in age-related cognitive decline .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for introducing tert-butoxycarbonyl (Boc) protecting groups in thienopyrrole derivatives?

  • Methodological Answer : The Boc group is introduced via nucleophilic substitution or coupling reactions using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or triethylamine). This protects reactive amines during multi-step syntheses, as seen in tert-butyl-protected amino acid analogs . Characterization of Boc-protected intermediates is typically performed via 1^1H NMR to confirm the absence of NH signals and mass spectrometry (MS) to verify molecular weight.

Q. How can the stereochemical configuration of (3aS,6aR)-configured thienopyrrole derivatives be confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical determination. For intermediates, optical rotation measurements and chiral HPLC can validate enantiomeric purity. Nuclear Overhauser Effect (NOE) correlations in 1^1H NMR are also critical for distinguishing axial vs. equatorial substituents in fused bicyclic systems .

Q. What characterization techniques are essential for verifying the structural integrity of this compound?

  • Methodological Answer :

  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., C12_{12}H19_{19}NO6_6S in ).
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify substituent positions and stereochemistry (e.g., tert-butyl singlet at ~1.4 ppm in 1^1H NMR) .
  • Infrared (IR) Spectroscopy : Peaks at ~1700 cm1^{-1} confirm carbonyl groups (e.g., ester or Boc) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance diastereoselectivity in the synthesis of (3aS,6aR)-configured thienopyrrole derivatives?

  • Methodological Answer :

  • Solvent and Base Selection : Polar aprotic solvents (e.g., DCM) with weak bases (e.g., Cs2_2CO3_3) minimize epimerization. For example, Cs2_2CO3_3 in DCM achieved 69% yield and high diastereomeric excess in a related pyrrolo[3,4-a]carbazole synthesis .
  • Temperature Control : Low temperatures (0–5°C) stabilize transition states favoring the (3aS,6aR) configuration .

Q. What computational methods are suitable for predicting the reactivity and stability of this compound in drug discovery contexts?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict electrophilic/nucleophilic sites.
  • Molecular Docking : Uses InChIKey/SMILES (e.g., KOMXDDRATCALPT-AOOOYVTPSA-N in ) to model interactions with biological targets like enzymes or receptors.
  • ADMET Prediction : Tools like SwissADME assess solubility and metabolic stability using computed logP and topological polar surface area (TPSA) .

Q. How can contradictions in enzymatic inhibition data for structurally similar compounds be resolved?

  • Methodological Answer :

  • Assay Standardization : Use uniform protocols (e.g., Amplex-Red fluorescence assays for ATX inhibition) to minimize variability .
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., benzyl vs. trifluoromethyl groups) across analogs. For example, 4-(trifluoromethyl)phenyl derivatives in showed enhanced binding affinity due to hydrophobic interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.